N1-benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
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Overview
Description
N1-benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyl group, a tetrahydrofuran ring, and an oxalamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with an amine precursor.
Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the benzyl ring.
Scientific Research Applications
N1-benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N1-benzyl-N2-(5-methyl-2-biphenylyl)oxalamide
- N1,N2-bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide
Uniqueness
N1-benzyl-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxalamide derivatives and contributes to its versatility in various applications.
Properties
IUPAC Name |
N-benzyl-N'-[(3-hydroxyoxolan-3-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-12(15-8-11-4-2-1-3-5-11)13(18)16-9-14(19)6-7-20-10-14/h1-5,19H,6-10H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFNISRVXCIZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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